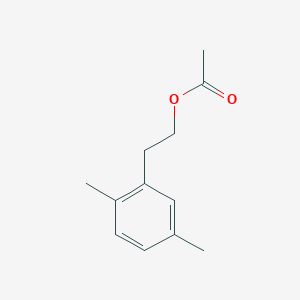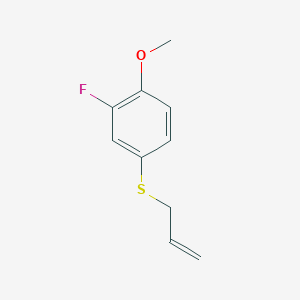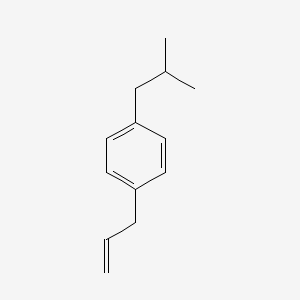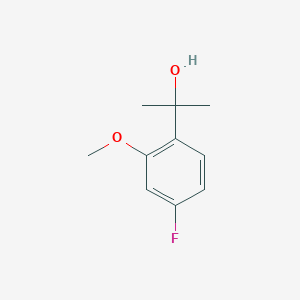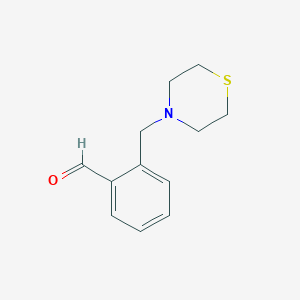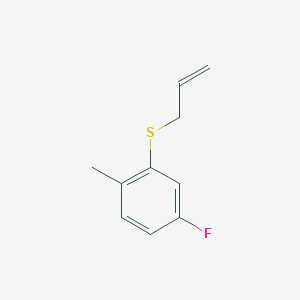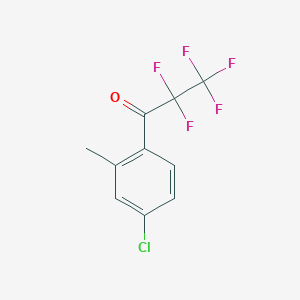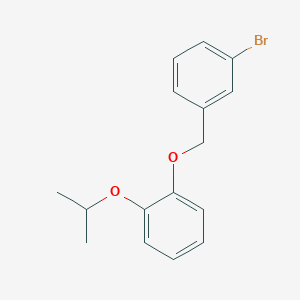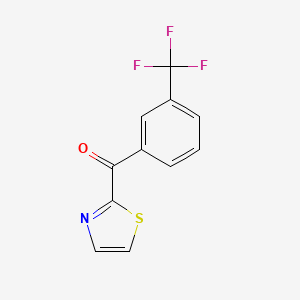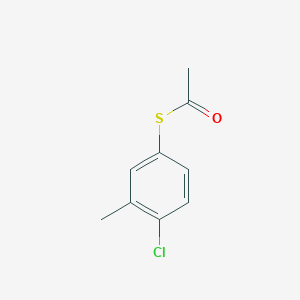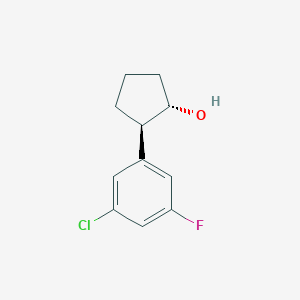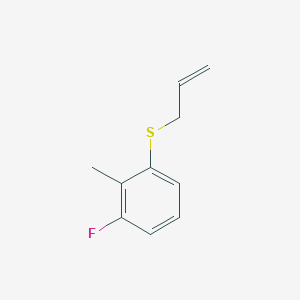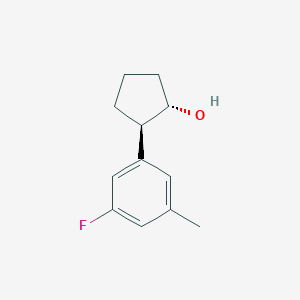
trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol: is a fluorinated organic compound with the molecular formula C12H15FO. It is characterized by a cyclopentanol ring substituted with a 3-fluoro-5-methylphenyl group in the trans configuration. This compound is known for its unique molecular structure and reactivity, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclopentanone and 3-fluoro-5-methylbenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopentanol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
化学反应分析
Types of Reactions:
Oxidation: trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
科学研究应用
Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways .
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules with specific biological activities .
Industry: In the industrial sector, trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol is used in the production of specialty chemicals and advanced materials, contributing to innovations in various fields .
作用机制
The mechanism by which trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in a unique manner. These interactions can modulate biological pathways, leading to various physiological effects .
相似化合物的比较
- trans-2-(3-Chloro-5-methylphenyl)cyclopentanol
- trans-2-(3-Bromo-5-methylphenyl)cyclopentanol
- trans-2-(3-Iodo-5-methylphenyl)cyclopentanol
Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine, iodine), trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol exhibits unique properties due to the fluorine atom’s small size and high electronegativity. This results in distinct reactivity patterns and biological activities, making it a valuable compound for specific applications .
属性
IUPAC Name |
(1S,2R)-2-(3-fluoro-5-methylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-5-9(7-10(13)6-8)11-3-2-4-12(11)14/h5-7,11-12,14H,2-4H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMLPWIARXBSEM-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)[C@H]2CCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
